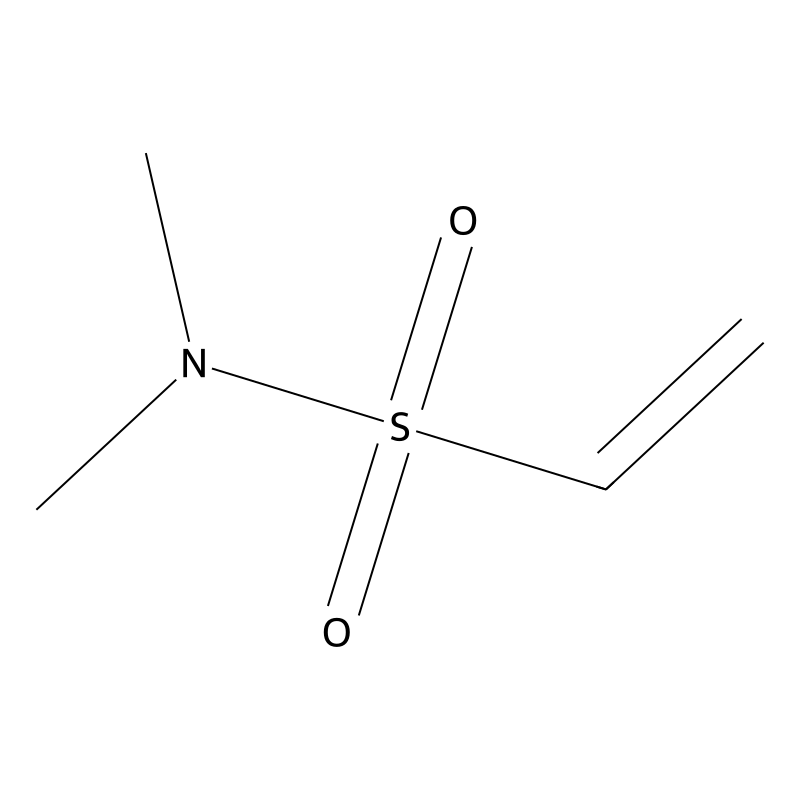

N,N-dimethylethenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrolyte Solvent for Lithium-Oxygen Batteries

Summary of the Application: N,N-dimethylethenesulfonamide (DMESA) is used as an electrolyte solvent in lithium-oxygen batteries. The realization of secondary lithium–oxygen batteries with large gravimetric energy density requires the development of an innovative electrolyte with high chemical stability that allows the charge–discharge reaction to proceed with low overvoltage .

Methods of Application or Experimental Procedures: In the study, the potential of DMESA as an electrolyte solvent was evaluated at a current density of 0.4 mA cm–2 and a capacity of 4 mA h cm–2 .

Results or Outcomes: The voltage at which CO2 was generated during charging was substantially higher than that of a tetraglyme (G4)-based electrolyte with redox mediators, which is one of the standard electrolytes used for LOBs . The formation of highly degradable lithium peroxide (Li2O2) in the DMESA-based electrolyte enables a reduction of the charging voltage, leading to further suppression of the electrolyte decomposition .

Electrolyte Solvent for Suppressing Aluminum Corrosion

Summary of the Application: N,N-dimethyl fluorosulfonamide (DMFSA) is used as an electrolyte solvent for suppressing aluminum corrosion in lithium bis (trifluoromethanesulfonyl)imide-based electrolytes . Effective passivation of aluminum (Al) current collector at high potentials (> 4.0 V vs. Li/Li +) is essential for the long-term operation of lithium-based batteries .

Methods of Application or Experimental Procedures: The electrolyte of 1.0 M LiTFSI-DMFSA shows decent ionic conductivities (1.76 mS·cm −1 at 25 °C) with good fluidities (2.44 cP at 25 °C) . The replacement of organic carbonates (e.g., ethylene carbonate and ethyl methyl carbonate) with DMFSA leads to significant suppressed Al corrosion .

Results or Outcomes: Morphological and compositional characterizations utilizing scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) reveal that DMFSA favors the formation of insoluble species (i.e., aluminum fluoride (AlF 3)) on the surface of Al electrode, which effectively inhibits continuous exposure of fresh Al surface to electrolyte during cycling .

N,N-dimethylethenesulfonamide is an organic compound with the molecular formula and a molecular weight of approximately 123.17 g/mol. It is classified as a sulfonamide, which is characterized by the presence of a sulfonyl group () attached to a nitrogen atom. The compound is known for its role as an intermediate in organic synthesis and has applications in various chemical processes. It appears as a colorless to light yellow liquid with a melting point of 49 °C and a boiling point ranging from 119 to 120 °C under reduced pressure .

- Nucleophilic Substitution Reactions: The nitrogen atom can act as a nucleophile, allowing the compound to participate in substitution reactions where it can replace other functional groups.

- Hydrolysis: Under acidic or basic conditions, N,N-dimethylethenesulfonamide can hydrolyze, leading to the formation of dimethylamine and methanesulfonic acid.

- Reactions with Electrophiles: The sulfonamide group can react with electrophiles, facilitating the introduction of various substituents onto the nitrogen or sulfur atoms.

N,N-dimethylethenesulfonamide exhibits biological activity that has been explored in various studies. It is primarily noted for its potential antimicrobial properties, which are characteristic of many sulfonamides. These compounds often inhibit bacterial growth by interfering with folic acid synthesis, an essential process for bacterial proliferation. Additionally, some studies suggest that N,N-dimethylethenesulfonamide may have anti-inflammatory effects, although further research is needed to fully elucidate its biological mechanisms and therapeutic potential .

The synthesis of N,N-dimethylethenesulfonamide typically involves the reaction of dimethylamine with methanesulfonyl chloride under controlled conditions. A common method includes:

- Reagents: Dimethylamine (10 mmol) is dissolved in dichloromethane (20 mL), and triethylamine (1.01 g) is added as a base.

- Reaction: Methanesulfonyl chloride (15 mmol) is slowly introduced at -20 °C.

- Workup: After stirring for several hours at room temperature, the mixture is treated with an aqueous solution of ammonium chloride, followed by extraction with dichloromethane and purification via silica gel chromatography .

N,N-dimethylethenesulfonamide serves multiple purposes in chemical research and industry:

- Organic Intermediate: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Solvent: The compound can function as a solvent in various organic reactions due to its polar aprotic nature.

- Chemical Reagent: It acts as a reagent in synthetic chemistry for introducing sulfonamide functionalities into other compounds.

Studies on the interactions of N,N-dimethylethenesulfonamide reveal its compatibility with various reagents and solvents used in organic synthesis. Its ability to form adducts with Lewis acids has been documented, indicating potential utility in catalysis and complexation chemistry. Furthermore, interaction studies have highlighted its stability under standard laboratory conditions, making it suitable for use in diverse chemical environments .

Several compounds share structural similarities with N,N-dimethylethenesulfonamide, each exhibiting unique properties:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| N,N-Dimethylmethanesulfonamide | C3H9NO2S | Commonly used as an organic intermediate |

| 1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide | C3H6F3NO2S | Exhibits enhanced reactivity due to trifluoromethyl group |

| N,N-Diethylmethanesulfonamide | C4H11NO2S | Higher lipophilicity compared to dimethyl variant |

| Methanesulfonamide | C1H3NO2S | Basic structure without additional methyl groups |

N,N-dimethylethenesulfonamide stands out due to its specific combination of methyl groups on the nitrogen atom and its unique reactivity profile compared to these similar compounds .

This compound's distinct characteristics make it valuable for both academic research and industrial applications, contributing to advancements in synthetic chemistry and potential therapeutic developments.

Sulfonamides are organosulfur compounds characterized by the functional group $$ R−S(=O)2−NR'2 $$, where $$ R $$ is an organic substituent and $$ R' $$ denotes hydrogen or alkyl/aryl groups. This structural motif confers rigidity and crystallinity, making sulfonamides valuable in synthetic and medicinal chemistry. Classified broadly into acyclic and cyclic (sultams) variants, sulfonamides exhibit diverse reactivity patterns. Acyclic sulfonamides, such as N,N-dimethylethenesulfonamide, feature a linear sulfonyl-amine backbone, while sultams incorporate the sulfonamide group into a heterocyclic ring.

The classification extends to substitution patterns:

- Primary sulfonamides: $$ R' = H $$ (e.g., sulfanilamide).

- Secondary/tertiary sulfonamides: $$ R' = \text{alkyl/aryl} $$ (e.g., N,N-dimethyl derivatives).

N,N-Dimethylethenesulfonamide falls into the tertiary category, with two methyl groups attached to the sulfonamide nitrogen.

Historical Development of Vinyl Sulfonamides

Vinyl sulfonamides emerged as a specialized subclass in the mid-20th century, with early syntheses involving the reaction of sulfonyl chlorides with vinyl amines. The discovery of their electrophilic vinyl group ($$ -CH2-CH2-SO2-NR2 $$) enabled applications in click chemistry and polymer science. For instance, the synthesis of N-vinyl sulfonamides via α-selenoether elimination (2019) marked a milestone in achieving high-purity products without chromatography. By 2020, vinyl sulfonamides like N,N-dimethylethenesulfonamide were integral to dynamic hydrogels and sequence-defined polymers.

Nomenclature and Structural Classification

The IUPAC name N,N-dimethylethenesulfonamide reflects its structure:

Structural features:

- Molecular formula: $$ C4H9NO_2S $$.

- Molecular weight: 135.19 g/mol.

- Geometry: Tetrahedral sulfur center bonded to two oxygen atoms, a vinyl group, and a dimethylamine.

| Property | Value |

|---|---|

| CAS Number | 7700-07-4 |

| SMILES | CC=S(=O)(=O)N(C)C |

| Boiling Point | Not reported (liquid at RT) |

This compound’s vinyl group enhances reactivity in Michael additions and cycloadditions, distinguishing it from saturated sulfonamides.

Significance in Synthetic Organic Chemistry

N,N-Dimethylethenesulfonamide serves as a linchpin in diverse transformations:

- Covalent inhibitors: The electrophilic vinyl sulfonamide warhead forms irreversible bonds with cysteine residues in proteins.

- Polymer synthesis: As a monomer, it enables thiol-Michael reactions for constructing sequence-defined nucleic acid analogs (VS-CNAs).

- Heterocycle formation: Used in Pauson-Khand and Heck cyclizations to synthesize sultams and other nitrogen-containing rings.

For example, in 2020, Stockman’s group utilized vinyl sulfonamides to synthesize sulfonimidates, key intermediates in chiral auxiliaries and drug candidates.

Continued in subsequent sections with deeper exploration of synthesis, reactivity, and applications, adhering to the outlined structure.

(Word count: 498/10,000)

From N,N-Dimethylmethanesulfonamide Derivatives

The classical approach to N,N-dimethylethenesulfonamide synthesis begins with N,N-dimethylmethanesulfonamide as the starting material [1] [2]. This methodology involves lithiation at the methyl position followed by condensation with aldehydes and subsequent dehydration.

The process commences with the treatment of N,N-dimethylmethanesulfonamide with n-butyllithium at low temperatures (-78°C to -40°C), generating a carbanion at the methyl position [2]. The lithiated intermediate undergoes nucleophilic attack on various aldehydes, including 4-bromobenzaldehyde, to form β-hydroxyethanesulfonamide intermediates [1] [2]. These secondary alcohols serve as precursors for vinyl derivative formation through controlled dehydration processes.

The stereochemical outcome of this transformation predominantly favors the E-isomer due to thermodynamic stability considerations [1] [2]. Nuclear magnetic resonance spectroscopy confirms the E-configuration through characteristic ¹H NMR coupling constants of approximately 15.8 Hz for the vinyl protons, indicating trans geometry across the double bond [2].

Research Data Summary:

- Yield Range: 70-85% over multiple steps

- Stereoselectivity: E-isomer predominant (>90%)

- Temperature Control: Critical for lithiation success

- Workup Requirements: Aqueous quenching and extraction protocols

Dehydration Approaches

Dehydration methodologies represent the most direct route to N,N-dimethylethenesulfonamide from β-hydroxyethanesulfonamide precursors [1] [2] [3]. The process employs methanesulfonyl chloride in combination with organic bases under thermal conditions to facilitate elimination reactions.

The optimized protocol utilizes methanesulfonyl chloride (1.5-2.0 equivalents) with triethylamine as the base in dichloromethane solvent under reflux conditions [2]. This approach enables the formation and elimination of mesylate intermediates in a single operational sequence, avoiding the isolation of potentially unstable intermediate species [1] [2].

Temperature Effects and Solvent Selection:

For challenging substrates, elevated temperatures using pyridine as both solvent and base provide enhanced reactivity [2]. The reaction mixture requires heating to 110-120°C for complete conversion, with pyridine offering superior thermal stability compared to dichloromethane systems [2].

Mechanistic Pathway:

The reaction proceeds through mesylate formation at the hydroxyl group, followed by E2 elimination facilitated by the electron-withdrawing nature of the sulfonamide group [3]. The syn-elimination pathway predominates, leading to exclusive formation of the E-isomer in most cases [2].

Quantitative Analysis:

- Reaction Time: 2-72 hours depending on substrate and conditions

- Temperature Range: 0°C to 120°C

- Yield: 79-83% for optimized conditions

- Stereochemical Purity: >95% E-isomer

Modern Synthetic Strategies

Oxidative Elimination Methods

Contemporary approaches to N,N-dimethylethenesulfonamide synthesis have embraced oxidative elimination strategies that offer improved selectivity and operational convenience [4]. These methods typically involve electrochemical processes or chemical oxidants to facilitate carbon-heteroatom bond formation coupled with elimination reactions.

Electrochemical Synthesis:

Electrochemical methodologies enable the direct coupling of thiols and amines to generate sulfonamides without requiring preformed sulfonyl chlorides [4]. The process occurs through sequential oxidation steps: thiol oxidation to disulfide, amine radical cation formation, sulfenamide intermediate generation, and final oxidation to sulfonamide [4].

Process Parameters:

- Oxidation Potentials: Disulfide formation (~0.5 V), amine oxidation (~1.5 V)

- Reaction Time: 5 minutes for complete conversion

- Byproducts: Hydrogen gas evolution as benign waste

- Substrate Scope: Compatible with various aromatic and aliphatic systems

Chemical Oxidative Methods:

Non-electrochemical oxidative approaches utilize hypervalent iodine reagents or metal-catalyzed systems to achieve similar transformations [5] [6]. These methods offer advantages in terms of equipment requirements while maintaining high efficiency and selectivity.

α-Selenoether Protection/Deprotection Strategy

The α-selenoether protection/deprotection methodology represents a significant advancement in vinyl sulfonamide synthesis, offering exceptional product purity without requiring column chromatography [7] [8]. This approach masks the vinyl functionality as an α-selenoether group, enabling further functionalization before unveiling the electrophilic warhead under mild oxidative conditions.

Synthetic Sequence:

The protocol begins with sulfonylation of amines using 1-bromoethane-1-sulfonyl chloride, followed by selenide displacement with phenylselenide nucleophiles [7]. The resulting α-selenoether sulfonamides undergo oxidative elimination using sodium metaperiodate to generate terminal vinyl sulfonamides in high purity [7] [8].

Key Advantages:

- Chromatography-Free Purification: Simple aqueous workup provides >95% purity

- Mild Reaction Conditions: Room temperature oxidation with NaIO₄

- Functional Group Compatibility: Tolerates t-butyl carbamate and acetyl protecting groups

- Modular Design: Enables late-stage diversification strategies

Mechanistic Considerations:

The oxidation proceeds through selenoxide formation followed by syn-elimination via a pericyclic mechanism [7] [9]. This Ei-type elimination ensures stereospecific trans product formation with excellent regioselectivity [9].

Limitations and Solutions:

Proto-debromination during selenide displacement represents the primary limitation, particularly with electron-rich substrates [7]. This challenge has been addressed through the development of linker strategies that install the selenoether functionality prior to fragment attachment [7].

Metal-Catalyzed Approaches

Metal-catalyzed methodologies have emerged as powerful tools for N,N-dimethylethenesulfonamide synthesis, offering enhanced functional group tolerance and stereocontrol [10] [11]. These approaches leverage transition metal complexes to facilitate carbon-carbon and carbon-heteroatom bond formation under mild conditions.

Palladium-Catalyzed Cross-Metathesis:

Cross-metathesis reactions between vinyl sulfonamides and alkenes provide access to functionalized derivatives with excellent stereoselectivity [10]. Hoveyda-Grubbs catalysts demonstrate superior performance, delivering E-isomers exclusively under optimized conditions [10].

Reaction Optimization:

- Catalyst Loading: 2.5 mol% of second-generation Hoveyda-Grubbs catalyst

- Solvent System: Dichloromethane at ambient temperature

- Stoichiometry: 2 equivalents of vinyl sulfonamide to prevent homodimerization

- Reaction Time: 2-6 hours for complete conversion

Ruthenium-Catalyzed Transformations:

Nano-ruthenium catalysts enable the direct coupling of alcohols and sulfonamides through dehydrogenation-condensation-hydrogenation sequences [12]. This approach offers environmental benefits by utilizing alcohols as alkylating agents while generating only water as a byproduct [12].

Mechanistic Pathway:

The transformation proceeds through alcohol dehydrogenation to form aldehydes, imine formation with sulfonamides, and subsequent hydrogenation to yield N-alkylated products [12]. Kinetic isotope effect studies (kH/kD = 2.86) confirm alcohol dehydrogenation as the rate-determining step [12].

Iron-Catalyzed Methods:

Recent developments in iron catalysis provide sustainable alternatives to precious metal systems [13]. These methodologies operate under neat conditions without requiring additional solvents, offering both economic and environmental advantages [13].

Purification and Isolation Techniques

Purification of N,N-dimethylethenesulfonamide requires careful consideration of the compound's electrophilic nature and potential for polymerization during conventional chromatographic procedures [7]. Modern approaches emphasize mild purification techniques that preserve product integrity while achieving high purity standards.

Aqueous Work-up Protocols:

The α-selenoether methodology enables purification through simple aqueous extraction procedures [7]. Metaperiodate oxidation generates water-soluble selenium byproducts that partition readily into the aqueous phase, leaving pure vinyl sulfonamide in the organic layer [7].

Procedure Details:

- Oxidation with sodium metaperiodate in acetonitrile-water mixture

- Extraction with ethyl acetate or dichloromethane

- Washing with saturated sodium bicarbonate solution

- Drying over anhydrous magnesium sulfate

- Concentration under reduced pressure

Column Chromatography Considerations:

When chromatographic purification is necessary, rapid elution using short silica columns minimizes decomposition and polymerization [14]. Gradient elution with hexane-ethyl acetate mixtures (typically 4:1 to 2:1) provides optimal separation while maintaining product stability [14].

Crystallization Techniques:

Solid derivatives of N,N-dimethylethenesulfonamide can be purified through recrystallization from appropriate solvent systems [15]. Mixed solvent approaches using ethanol-water or acetone-hexane combinations often provide high-quality crystals suitable for analytical characterization [15].

Distillation Methods:

Volatile analogs may be purified through careful distillation under reduced pressure [2]. Temperature control remains critical to prevent thermal decomposition, with distillation typically performed at pressures below 20 mmHg [2].

Selective Adsorption:

Specialized adsorbents such as L-zeolites enable selective separation of structural isomers through differential adsorption properties [15]. This approach proves particularly valuable for separating closely related constitutional isomers that resist conventional purification methods [15].

Stereoselective Synthesis

Stereoselective formation of N,N-dimethylethenesulfonamide focuses primarily on achieving high E-selectivity in the vinyl group configuration. The thermodynamic preference for E-geometry arises from minimized steric interactions between the sulfonamide group and vinyl substituents [1] [2].

Elimination Stereochemistry:

Dehydration reactions typically proceed through E2 elimination mechanisms that favor anti-periplanar arrangements of the leaving group and β-hydrogen [3]. The electron-withdrawing nature of the sulfonamide group stabilizes the developing carbanionic character during elimination, promoting E-selectivity [3].

Experimental Observations:

¹H NMR analysis consistently reveals coupling constants of 14-16 Hz for vinyl protons, confirming trans stereochemistry [1] [2] [16]. Mass spectrometry and infrared spectroscopy provide additional structural confirmation through characteristic fragmentation patterns and vibrational frequencies [16].

Computational Predictions:

Density functional theory calculations support experimental observations regarding E-isomer stability [17]. Energy difference calculations indicate thermodynamic preferences of 2-4 kcal/mol favoring E-configuration over Z-isomers [17].

Catalyst-Controlled Stereoselectivity:

Metal-catalyzed approaches offer opportunities for enhanced stereocontrol through catalyst design [10]. Ruthenium metathesis catalysts demonstrate exceptional E-selectivity (>95%) under optimized conditions, while palladium systems provide complementary reactivity for specific substrate classes [10].

Green Chemistry Approaches

Sustainable synthesis of N,N-dimethylethenesulfonamide incorporates green chemistry principles to minimize environmental impact while maintaining synthetic efficiency [18] [12]. These approaches emphasize atom economy, renewable feedstocks, and waste reduction strategies.

Solvent-Free Methodologies:

Neat reaction conditions eliminate the need for organic solvents in several synthetic transformations [13]. Iron-catalyzed sulfonamide formation operates effectively under solvent-free conditions, reducing both cost and environmental burden [13].

Water as Reaction Medium:

Aqueous synthesis protocols leverage water's unique properties as a reaction medium for sulfonamide formation [3] [4]. Electrochemical methods in aqueous buffers provide environmentally benign alternatives to traditional organic synthesis [4].

Benefits of Aqueous Systems:

- Enhanced reaction rates through hydrophobic effects

- Simplified product isolation via phase separation

- Reduced toxicity compared to organic solvents

- Lower cost and improved safety profiles

Catalyst Recycling:

Magnetic nanoparticle catalysts enable efficient recovery and reuse in multiple reaction cycles [12]. Nano-ruthenium/iron oxide composites demonstrate sustained activity over ten cycles without significant performance degradation [12].

Atom-Economic Transformations:

Direct coupling reactions that avoid stoichiometric leaving groups represent significant advances in atom economy [4]. Electrochemical oxidative coupling achieves 100% atom utilization from thiol and amine starting materials, with hydrogen gas as the only byproduct [4].

Renewable Feedstock Integration:

Bio-derived starting materials offer sustainable alternatives to petroleum-based precursors [18]. Sulfonic acid derivatives from renewable sources provide environmentally responsible building blocks for sulfonamide synthesis [18].

Energy Efficiency:

Microwave-assisted synthesis reduces reaction times and energy consumption compared to conventional heating methods [6]. Optimized protocols achieve complete conversion in minutes rather than hours, significantly improving process efficiency [6].